molecular formula C₁₇H₁₇F₂N₅O₃S B560084 Verubecestat CAS No. 1286770-55-5

Verubecestat

Cat. No. B560084
CAS RN: 1286770-55-5
M. Wt: 409.41
InChI Key: YHYKUSGACIYRML-KRWDZBQOSA-N
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Description

Verubecestat, also known as MK-8931, was an experimental drug for the treatment of Alzheimer’s disease . It is an inhibitor of beta-secretase 1 (BACE1), which, after initial promise, proved disappointing .


Molecular Structure Analysis

Verubecestat belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . The molecular formula of Verubecestat is C17H17F2N5O3S .


Chemical Reactions Analysis

Verubecestat is an inhibitor of β-secretase being evaluated for the treatment of Alzheimer’s disease . The first-generation route relies on an amide coupling with a functionalized aniline .


Physical And Chemical Properties Analysis

Verubecestat has a molecular weight of 409.41 . It is a small molecule and its molecular formula is C17H17F2N5O3S .

Scientific Research Applications

Alzheimer’s Disease Treatment

Verubecestat is a β-site amyloid precursor protein–cleaving enzyme 1 (BACE-1) inhibitor that has been studied for its potential to block the production of amyloid-beta (Aβ), a protein associated with the development of Alzheimer’s disease. Clinical trials have been conducted to assess its effectiveness in preventing the clinical progression of the disease .

Pharmacokinetics Analysis

Research has been done to establish a population pharmacokinetic model for Verubecestat, which helps in estimating the drug exposure levels in patients during treatment. This is crucial for determining the appropriate dosing and understanding the drug’s behavior within the body .

3. Regulatory Compliance for Pharmaceutical Form Changes Verubecestat has been the subject of dissolution experiments to support active pharmaceutical ingredient (API) form changes in immediate release tablets. This is important for meeting regulatory guidance published by health authorities in various countries .

Synthesis Process Development

The synthesis of Verubecestat involves complex chemical processes. Studies have been published detailing more efficient routes of synthesis, which are essential for large-scale production and cost-effectiveness .

Preclinical Safety and Tolerability

Before human clinical testing, Verubecestat underwent preclinical safety and tolerability assessments. Significant central nervous system (CNS) Aβ lowering was observed in rodents and non-human primates treated over several months, supporting its progression into human trials .

Mechanism of Action

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer’s disease . BACE is believed to be a key enzyme in the production of amyloid β peptide .

Safety and Hazards

Verubecestat was associated with increased risk for several types of adverse events . Falls and injuries were notable for progressive increases over time . While the mechanisms underlying the increased adverse events are unclear, they may be due to BACE inhibition and should be considered in future clinical development programs of BACE1 inhibitors .

properties

IUPAC Name

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYKUSGACIYRML-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020622
Record name Verubecestat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer's disease. BACE is believed to be a key enzyme in the production of amyloid β peptide. Evidence suggests that inhibiting BACE decreases the production of amyloid β peptide and may therefore reduce amyloid plaque formation and modify disease progression.
Record name Verubecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12285
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CAS RN

1286770-55-5
Record name N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verubecestat [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Verubecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide
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Record name VERUBECESTAT
Source FDA Global Substance Registration System (GSRS)
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